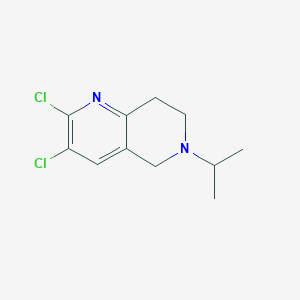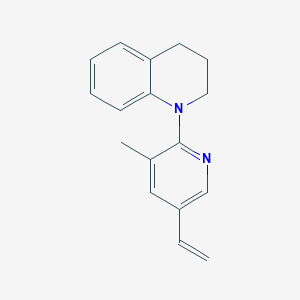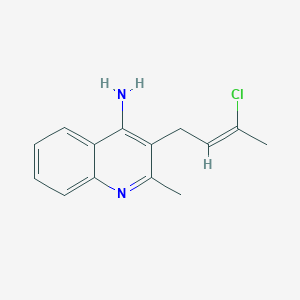![molecular formula C17H16O2 B11865120 2-[(4-Methylphenyl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 64794-43-0](/img/structure/B11865120.png)
2-[(4-Methylphenyl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylbenzyl)chroman-4-one is a chemical compound belonging to the chromanone family. Chromanones are oxygen-containing heterocycles that are significant in medicinal chemistry due to their diverse biological activities. The structure of 2-(4-Methylbenzyl)chroman-4-one consists of a chroman-4-one core with a 4-methylbenzyl substituent at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzyl)chroman-4-one can be achieved through various methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80°C for 1–1.5 hours . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of 2-(4-Methylbenzyl)chroman-4-one typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylbenzyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into chroman derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted chromanones, chroman derivatives, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Methylbenzyl)chroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylbenzyl)chroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylchroman-4-one
- 6-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one
- 2-(3,4-Dihydroxyphenyl)-6-hydroxychroman-4-one
Uniqueness
2-(4-Methylbenzyl)chroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chromanone derivatives. Its 4-methylbenzyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and cellular targets .
Properties
CAS No. |
64794-43-0 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O2/c1-12-6-8-13(9-7-12)10-14-11-16(18)15-4-2-3-5-17(15)19-14/h2-9,14H,10-11H2,1H3 |
InChI Key |
HJJOFOQGYCJBEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2H-Spiro[benzofuran-3,4'-piperidine] acetate](/img/structure/B11865055.png)



![Tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate](/img/structure/B11865073.png)
![1-{2-[(Triethylsilyl)oxy]phenyl}ethan-1-one](/img/structure/B11865080.png)



![8-[(5-Aminopentyl)amino]quinolin-6-ol](/img/structure/B11865108.png)

